molecular formula C20H30N2O3 B5193388 methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate

Cat. No. B5193388
M. Wt: 346.5 g/mol
InChI Key: SBLABTDONFDNLJ-UHFFFAOYSA-N
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Description

Methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a synthetic analogue of the naturally occurring hormone progesterone and has been found to exhibit potent progestogenic activity. In

Scientific Research Applications

Methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been extensively studied for its potential applications in various fields such as contraception, hormone replacement therapy, and cancer treatment. In contraception, methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to be an effective progestin-only contraceptive, which is suitable for women who cannot use estrogen-containing contraceptives. In hormone replacement therapy, methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been used to alleviate the symptoms of menopause, such as hot flashes and vaginal dryness. In cancer treatment, methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to exhibit antitumor activity in various types of cancer, including breast, endometrial, and ovarian cancer.

Mechanism of Action

The mechanism of action of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate is primarily through its binding to the progesterone receptor, which results in the activation of various downstream signaling pathways. methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to exhibit potent progestogenic activity, which is similar to that of natural progesterone. The binding of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate to the progesterone receptor results in the inhibition of ovulation, the thickening of cervical mucus, and the thinning of the endometrium, which prevents implantation.
Biochemical and Physiological Effects
methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to exhibit several biochemical and physiological effects, which are primarily mediated through its binding to the progesterone receptor. methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to inhibit the production of luteinizing hormone, which is essential for ovulation. methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has also been found to increase the production of prolactin, which is essential for lactation. In addition, methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has several advantages and limitations for lab experiments. One of the advantages of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate is its potent progestogenic activity, which makes it suitable for studying the effects of progesterone on various biological processes. However, one of the limitations of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several future directions for the study of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate. One of the future directions is to explore the potential applications of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate in the treatment of various types of cancer. Another future direction is to investigate the effects of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate on the immune system and its potential applications in the treatment of autoimmune diseases. In addition, further studies are needed to explore the potential side effects of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate and its long-term safety profile.
Conclusion
In conclusion, methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate is a synthetic analogue of progesterone that has gained significant attention in the scientific community due to its potential applications in various fields. methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has been extensively studied for its potential applications in contraception, hormone replacement therapy, and cancer treatment. The mechanism of action of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate is primarily through its binding to the progesterone receptor, which results in the activation of various downstream signaling pathways. methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate has several advantages and limitations for lab experiments, and there are several future directions for the study of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate.

Synthesis Methods

The synthesis of methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate involves several steps, including the condensation of 3-(2-phenylethyl)-1-piperidinamine with 5-oxopentanoic acid, followed by the methylation of the resulting compound with methyl iodide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

methyl 5-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-21(15-13-17-8-4-3-5-9-17)18-10-7-14-22(16-18)19(23)11-6-12-20(24)25-2/h3-5,8-9,18H,6-7,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLABTDONFDNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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